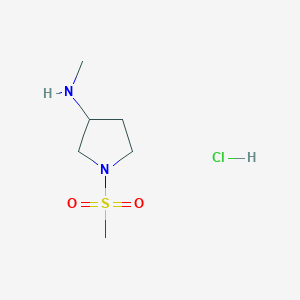

1-methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride

描述

Molecular Properties and Structural Parameters

The structural analysis reveals several important molecular parameters that define the compound's three-dimensional arrangement and chemical behavior:

| Property | Value |

|---|---|

| Heavy Atoms Count | 12 |

| Rotatable Bond Count | 1 |

| Number of Rings | 1 |

| Carbon Bond Saturation (Fsp3) | 1 |

| Polar Surface Area | 49 Ų |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

| Logarithm of Partition Coefficient | -1.5 |

The low rotatable bond count indicates a relatively rigid molecular structure, with limited conformational flexibility primarily restricted to rotation around the bond connecting the methanesulfonyl group to the pyrrolidine nitrogen. The polar surface area of 49 square angstroms suggests moderate polarity, consistent with the presence of both the sulfonyl and amino functional groups. The negative logarithm of partition coefficient value of -1.5 indicates high hydrophilicity, which is expected for a hydrochloride salt of an amine compound.

The hydrogen bonding pattern reveals three potential hydrogen bond acceptor sites, likely corresponding to the two sulfonyl oxygen atoms and the chloride ion, while the single hydrogen bond donor corresponds to the protonated methylamino group. This hydrogen bonding capability significantly influences the compound's solubility characteristics and intermolecular interactions in both solution and solid state.

属性

IUPAC Name |

N-methyl-1-methylsulfonylpyrrolidin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S.ClH/c1-7-6-3-4-8(5-6)11(2,9)10;/h6-7H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPNALYCKRBIDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(C1)S(=O)(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Key Reaction Parameters for N-Methylpyrrolidine Preparation

| Parameter | Range/Value | Notes |

|---|---|---|

| Methylamine concentration | 30-50 wt% | Aqueous solution |

| Ether solvent | Diglyme, Anisole | Forms hydrogen bond with methylamine |

| Molar ratio (1,4-dichlorobutane : methylamine) | 1 : 3.5-4.5 | Excess methylamine to drive reaction |

| Potassium iodide to 1,4-dichlorobutane ratio | 2.5-6 : 100 | Catalyst amount |

| Reaction temperature | 100-120 °C | Normal pressure |

| Reaction time | 3-8 hours | Sufficient for completion |

| Product yield | >88% | High yield and purity |

After reaction, the mixture is treated with alkali to adjust pH to 12-13, followed by distillation to separate methylamine-water azeotrope, N-methylpyrrolidine, water, and ether solvent fractions.

The next critical step is the introduction of the methanesulfonyl group at the nitrogen atom of the pyrrolidine ring:

Methanesulfonyl Chloride Reaction : N-methylpyrrolidine or its derivatives are reacted with methanesulfonyl chloride under controlled conditions to form the corresponding methanesulfonyl-substituted amine. This reaction typically proceeds in an inert organic solvent such as dichloromethane or tetrahydrofuran with a base (e.g., triethylamine) to neutralize the released HCl.

Reaction conditions are carefully controlled to avoid over-sulfonylation or side reactions, maintaining the integrity of the pyrrolidine ring and selective substitution on the nitrogen atom.

Formation of Hydrochloride Salt

Finally, the free base 1-methanesulfonyl-N-methylpyrrolidin-3-amine is converted into its hydrochloride salt to improve stability, solubility, and handling:

Acidification with Hydrogen Chloride : The free base is treated with hydrochloric acid (gaseous or aqueous) under mild conditions to form the hydrochloride salt.

This step ensures the compound is isolated as a crystalline solid with defined purity and physicochemical properties suitable for further applications.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome | Yield/Purity |

|---|---|---|---|

| 1. N-Methylpyrrolidine synthesis | 1,4-dichlorobutane + methylamine, K I catalyst, diglyme, 100-120 °C, 3-8 h | N-methylpyrrolidine intermediate | >88% yield, >99% purity |

| 2. Methanesulfonylation | Methanesulfonyl chloride, base (e.g., triethylamine), organic solvent | 1-methanesulfonyl-N-methylpyrrolidin-3-amine | High selectivity |

| 3. Hydrochloride salt formation | Treatment with HCl | This compound | Crystalline salt, stable |

Research Findings and Industrial Relevance

The ether solvent-based method for N-methylpyrrolidine synthesis is favored industrially due to its mild conditions, avoidance of high pressure, and excellent yield and purity, as demonstrated by patent CN110590706B.

The sulfonylation step is a standard procedure in organic synthesis, with well-established protocols ensuring selective functionalization.

The final hydrochloride salt formation is critical for pharmaceutical and fine chemical applications, enhancing compound stability and usability.

Alternative routes involving catalytic hydrogenation or methylation with formaldehyde exist but are less practical for large-scale synthesis due to equipment or reagent constraints.

化学反应分析

1-methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Pharmacological Applications

1-Methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride exhibits a range of pharmacological activities, making it a candidate for various therapeutic areas:

Antimicrobial Activity

Research indicates that compounds with similar structures have demonstrated significant antimicrobial properties. The methanesulfonyl group may enhance interaction with microbial targets, leading to effective inhibition of bacterial growth.

Anticancer Potential

The compound's ability to modulate specific biochemical pathways involved in tumor growth suggests potential applications in cancer therapy. Studies have shown that derivatives can induce apoptosis in cancer cells, providing a basis for further exploration in oncology.

Neurological Applications

Given its structural similarity to known neuroactive compounds, there is potential for this compound to impact neurological disorders. Its effects on neurotransmitter systems could position it as a candidate for treating conditions like depression or anxiety.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives of methanesulfonyl-containing compounds were tested against various bacterial strains. Results indicated a significant reduction in bacterial viability, suggesting that the compound could serve as a lead structure for new antibiotics .

Case Study 2: Anticancer Activity

A research article highlighted the anticancer effects of similar pyrrolidine derivatives on human cancer cell lines. The study reported that these compounds inhibited cell proliferation and induced apoptosis through caspase activation pathways .

Case Study 3: Neuropharmacology

Investigations into the neuropharmacological properties of related compounds revealed promising results in modulating serotonin receptors, indicating potential applications in treating mood disorders .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Significant reduction in viability against strains |

| Anticancer | Induction of apoptosis in cancer cells | Inhibition of proliferation via caspase pathways |

| Neurological | Modulation of neurotransmitter systems | Potential efficacy in mood disorders |

作用机制

The mechanism of action of 1-methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

相似化合物的比较

Chemical Identity :

- IUPAC Name : 1-Methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride

- CAS Number: 1096836-33-7 (SY203471) ; Note: Another CAS (651056-84-7) is associated with its (S)-enantiomer .

- Molecular Formula : C₆H₁₃ClN₂O₂S (free base: C₅H₁₂N₂O₂S)

- Molecular Weight : 200.69 g/mol (free base basis: 164.22 g/mol) .

- Structure : Features a pyrrolidine ring substituted with a methanesulfonyl group at position 1, a methylamine group at position 3, and a hydrochloride salt.

Key Properties :

- Storage : Requires storage under inert atmosphere at 2–8°C, indicating sensitivity to moisture or oxidation .

- Hazards : Classified with hazard statements H315 (skin irritation) and H319 (eye irritation) .

Applications : Likely serves as a synthetic intermediate in pharmaceuticals due to its pyrrolidine scaffold, which is common in bioactive molecules (e.g., dopamine agonists, enzyme inhibitors) .

Comparison with Structurally Similar Compounds

Structural Analogues of Pyrrolidin-3-Amine Derivatives

The target compound is compared to three analogues (Table 1):

Functional Group Analysis

- Methanesulfonyl Group : Unique to the target compound, this electron-withdrawing group enhances polarity and metabolic stability compared to analogues with alkyl or aryl substituents (e.g., 1-Methyl-1H-pyrrol-3-amine hydrochloride) .

- Hydrochloride Salt : Improves solubility in aqueous media compared to free bases (e.g., 1-Cyclopropylpyrrolidin-3-amine) .

Key Research Findings and Limitations

- Discrepancies in CAS Numbers : Two distinct CAS numbers (1096836-33-7 and 651056-84-7) are associated with the compound, possibly indicating enantiomers or salt forms. Further verification is required .

- Data Gaps: Limited solubility and stability data for the target compound necessitate experimental validation.

生物活性

1-Methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride, identified by the CAS number 1803584-71-5, is a chemical compound with the molecular formula C₆H₁₅ClN₂O₂S and a molecular weight of 214.71 g/mol. This compound incorporates a methanesulfonyl group attached to a N-methylpyrrolidin-3-amine structure, contributing to its unique properties and potential biological activities.

Chemical Structure and Properties

The structural characteristics of this compound enhance its solubility and reactivity compared to simpler amine derivatives. The presence of the methanesulfonyl group is significant as it may influence the compound's interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₅ClN₂O₂S |

| Molecular Weight | 214.71 g/mol |

| CAS Number | 1803584-71-5 |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. Preliminary studies suggest that it may exhibit biological activities typical of sulfonamide compounds, including antimicrobial properties through the inhibition of folic acid synthesis, which is crucial for bacterial nucleic acid production.

Antimicrobial Activity

Sulfonamides are known for their ability to inhibit bacterial growth. Research indicates that this compound may share these characteristics, potentially positioning it as a candidate for further development in treating bacterial infections.

Inhibitory Effects on Enzymes

In medicinal chemistry applications, this compound has been explored for its role as a selective COX-2 inhibitor. In studies involving various synthesized derivatives, compounds similar to this compound exhibited significant inhibitory activity against COX-2, with some showing IC50 values as low as 0.07 μM.

Synthesis and Evaluation

The synthesis of this compound typically involves a two-step reaction process, where N-methylpyrrolidin-3-amine reacts with methanesulfonyl chloride in the presence of a base like triethylamine. This method not only yields the target compound but also allows for the exploration of its derivatives.

Case Study: Cancer Treatment Potential

In vitro studies have indicated that compounds derived from this compound may have potential in cancer treatment due to their inhibitory effects on specific kinases involved in tumor growth. For instance, related compounds demonstrated significant anti-tumor activity in mouse models when administered at effective dosages, leading to substantial tumor size reduction .

常见问题

Basic Research Questions

Q. What analytical methods are recommended for assessing the purity of 1-methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride in research settings?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is widely used for purity analysis, as demonstrated for structurally similar sulfonamide derivatives (e.g., 98.34% purity verification in related compounds ). Complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) should be employed to confirm structural integrity. For method validation, parameters including specificity, linearity (R² > 0.99), and accuracy (recovery rates 95–105%) must be established, following pharmacopeial guidelines for impurity profiling .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Due to its hygroscopic nature (solubility in water: ~4 mg/mL ), the compound should be stored in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Desiccants like silica gel are recommended to mitigate moisture absorption. Safety protocols, including the use of PPE (gloves, goggles) and adherence to GHS hazard statements (e.g., H302, H318 ), must be followed to prevent exposure. Stability studies under accelerated conditions (40°C/75% RH) can inform long-term storage requirements .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) combined with reaction path search algorithms can model transition states and intermediates. The ICReDD framework integrates computational predictions with experimental validation, narrowing optimal reaction conditions (e.g., solvent, catalyst) and reducing trial-and-error approaches . For example, computational docking studies may predict interactions with biological targets, guiding derivatization strategies for structure-activity relationship (SAR) analysis .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Systematic solubility studies should be conducted under controlled conditions (temperature, pH, solvent polarity). Differential Scanning Calorimetry (DSC) can identify polymorphic forms affecting solubility . For example, discrepancies in DMSO solubility (>5 mg/mL vs. lower values) may arise from impurities or hydration states. Cross-validation using saturation shake-flask methods and HPLC quantification under standardized protocols is critical .

Q. What methodologies are recommended for identifying degradation products under accelerated stability conditions?

- Methodological Answer : Forced degradation studies (thermal, oxidative, hydrolytic stress) coupled with LC-MS/MS can identify major degradation pathways. Impurity reference standards (e.g., EP/Pharm. grade ) enable quantification of byproducts like dealkylated or sulfonamide-cleaved derivatives. Kinetic modeling (Arrhenius plots) predicts shelf-life, while NMR and HRMS confirm degradation product structures .

Q. How can chiral analysis be performed to assess stereochemical purity in synthetic batches?

- Methodological Answer : Chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak AD-H) can resolve enantiomers. Enantiomeric excess (ee) should be validated using polarimetry or circular dichroism (CD). Impurity standards for enantiomeric byproducts (e.g., (1S,4S)-isomers ) are essential for calibration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。